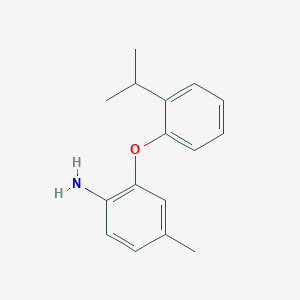

2-(2-Isopropylphenoxy)-4-methylaniline

Description

General Context of Phenoxy-Aniline Compounds in Chemical Science

Phenoxy-aniline derivatives are a class of organic compounds characterized by a molecular structure containing both a phenoxy and an aniline (B41778) group. This structural motif is a key building block in the synthesis of a wide array of more complex molecules. In the realm of materials science, these compounds are investigated for their potential in developing organic light-emitting diodes (OLEDs) and chemical sensors. The versatility of the phenoxy-aniline core allows for various substitutions on both aromatic rings, enabling the fine-tuning of electronic and photophysical properties.

In medicinal chemistry, the phenoxy-aniline scaffold is present in a number of biologically active molecules. For instance, certain derivatives of 2-phenoxyaniline (B124666) have been investigated for their potential as inhibitors of the Na+/Ca2+ exchange system, a target for therapeutic intervention in various cardiovascular conditions. The ability to readily modify the substituent groups on the phenoxy-aniline backbone makes it an attractive scaffold for developing new therapeutic agents.

Significance and Research Landscape of the 2-(2-Isopropylphenoxy)-4-methylaniline Scaffold

Scope and Objectives of Research on this compound

Given the absence of a substantial body of research on this specific compound, the scope of any investigation would likely begin with its fundamental synthesis and characterization. The primary objectives would be to establish an efficient and scalable synthetic route and to thoroughly characterize its physicochemical properties. This would include determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Following basic characterization, research could explore its potential applications. Drawing parallels from related phenoxy-aniline compounds, investigations might focus on its biological activity, such as antimicrobial or anticancer properties, or its utility as an intermediate in the synthesis of more complex molecules. The specific substitution pattern of this compound could impart unique properties, making such exploratory research a worthwhile endeavor.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H19NO | scbt.com |

| Molecular Weight | 241.33 g/mol | scbt.com |

Properties

IUPAC Name |

4-methyl-2-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11(2)13-6-4-5-7-15(13)18-16-10-12(3)8-9-14(16)17/h4-11H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMRWBNNBDTNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Isopropylphenoxy 4 Methylaniline

Retrosynthetic Analysis of the 2-(2-Isopropylphenoxy)-4-methylaniline Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points that are central to devising synthetic strategies: the ether linkage (C-O bond) and the amino group (C-N bond).

Strategy A: Disconnection of the Ether Linkage This approach involves the formation of the diaryl ether bond as a key step. The target molecule can be disconnected at the phenoxy linkage, leading to two primary synthons: a 4-methyl-2-aminophenoxide equivalent and a 2-isopropylphenyl cation equivalent. In practice, this translates to reacting a derivative of 4-methyl-2-aminophenol with a derivative of 2-isopropylhalobenzene or another suitable precursor.

Strategy B: Disconnection of the C-N Bond Alternatively, the bond between the aniline (B41778) nitrogen and the aromatic ring can be disconnected. This strategy prioritizes the formation of the C-N bond in a late-stage step of the synthesis. The retrosynthetic precursors would be 2-(2-isopropylphenoxy)halobenzene and an ammonia (B1221849) equivalent or a protected amine. This approach often involves the synthesis of the diaryl ether core first, followed by the introduction of the amino group.

These two fundamental strategies guide the selection of specific reactions for constructing the target molecule.

Conventional Organic Synthesis Approaches for this compound

Traditional synthetic methods provide a foundational framework for assembling the this compound structure, relying on well-established reactions.

Etherification Reactions for Phenoxy Linkage Formation

The formation of the diaryl ether bond is a critical step, and the Ullmann condensation, or Ullmann ether synthesis, stands as a classic method for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org

For the synthesis of the target compound, this could involve the reaction of 2-bromo-5-methylaniline (B1276313) with 2-isopropylphenol (B134262) or, more commonly, reacting a more activated aryl halide like 1-halo-2-nitro-4-methylbenzene with 2-isopropylphenol, followed by reduction of the nitro group. The traditional Ullmann reaction often requires stoichiometric amounts of copper powder and high temperatures (frequently over 200 °C) in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

The general mechanism involves the in-situ formation of a copper(I) alkoxide from the phenol, which then reacts with the aryl halide. wikipedia.org

Reaction: Ar-X + Ar'-OH + Cu → Ar-O-Ar' + CuX + H₂O

Modern modifications of the Ullmann ether synthesis utilize soluble copper catalysts supported by ligands, which can proceed under milder conditions. wikipedia.org

Amination Reactions for Aniline Moiety Construction

When the synthetic strategy involves forming the aniline moiety on a pre-existing diaryl ether scaffold, the reduction of a nitro group is the most conventional approach. For instance, 2-(2-isopropylphenoxy)-4-methyl-1-nitrobenzene can be synthesized first via an Ullmann etherification. The subsequent reduction of the nitro group to an amine yields the final product.

Commonly used reagents for this reduction include:

Metal/Acid Systems: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl). A patented process for a related compound, p-isopropylaniline, utilizes iron powder for reduction. google.com

Catalytic Hydrogenation: Using catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Another classical C-N bond-forming reaction is the Goldberg reaction, which is a copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org This method is analogous to the Ullmann ether synthesis but forms a C-N bond instead of a C-O bond. It can be an alternative to the Buchwald-Hartwig amination but generally requires harsher conditions. wikipedia.org

Strategies for Isopropyl and Methyl Group Introduction

The isopropyl and methyl substituents are typically incorporated by using appropriately substituted starting materials.

Isopropyl Group: 2-Isopropylphenol is a common starting material. Its synthesis can be achieved through methods like the Friedel-Crafts alkylation of phenol using isopropyl alcohol or an isopropyl halide with a Lewis acid catalyst. Isopropylbenzene (cumene) is also a readily available industrial chemical that can be a precursor for more complex derivatives. google.com

Methyl Group: The methyl group is usually present on the aniline precursor, such as p-toluidine (B81030) (4-methylaniline) or its nitrated or halogenated derivatives (e.g., 4-bromo-2-methylaniline (B145978) google.com). These starting materials are widely available.

Novel Synthetic Routes and Method Development for this compound

Advances in organometallic chemistry have led to the development of highly efficient catalytic methods that overcome many of the limitations of conventional approaches, such as harsh reaction conditions and limited substrate scope.

Catalytic Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are at the forefront of modern synthetic organic chemistry for forming C-N and C-O bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (like triflates). wikipedia.orgatlanchimpharma.com This reaction has largely replaced harsher methods like the Goldberg reaction due to its milder conditions, broader substrate scope, and greater functional group tolerance. wikipedia.org

A potential route to this compound using this method would involve coupling 2-(2-isopropylphenoxy)bromobenzene with 4-methylaniline or, conversely, coupling 2-bromo-4-methylaniline (B145976) with 2-isopropylphenol in a C-O coupling variant. The amination reaction is generally preferred for its high efficiency.

The catalytic cycle involves a Pd(0) species and is characterized by several key steps: oxidative addition, amide formation, and reductive elimination. The choice of phosphine (B1218219) ligand is crucial for the reaction's success. Several generations of ligands have been developed to improve catalyst efficacy and scope. wikipedia.org

Below is a table summarizing typical catalyst systems used in Buchwald-Hartwig aminations:

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | THF / t-BuOH | 80-100 |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 100 |

| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | Room Temp - 100 |

This table represents common conditions and components for Buchwald-Hartwig aminations and may be adapted for specific substrates. chemspider.comorganic-chemistry.orgrsc.org

Aryl triflates, which can be readily prepared from inexpensive phenols, have also been demonstrated as effective electrophiles in Buchwald-Hartwig couplings, offering a practical alternative to aryl halides. organic-chemistry.org This expands the potential starting materials for the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed cross-coupling reactions generally have good atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. Research into performing coupling reactions in environmentally benign solvents is an active field. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Both transition metal and organocatalytic methods align with this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Modern catalyst systems are continually being developed to operate under milder conditions. organic-chemistry.org

Optimization of Synthetic Protocols for this compound

The efficiency and economic viability of any synthetic process depend on the careful optimization of reaction conditions and the scalability of the protocol.

The optimization of a synthetic protocol for this compound would involve a systematic study of various reaction parameters. For a transition metal-catalyzed cross-coupling reaction, these parameters would include:

Catalyst and Ligand Screening: Evaluating a range of palladium or copper catalysts and their corresponding ligands to identify the most active and selective system.

Base and Solvent Effects: Testing different bases (e.g., carbonates, phosphates, alkoxides) and solvents to find the optimal combination for yield and reaction rate.

Temperature and Reaction Time: Determining the lowest possible temperature and shortest reaction time that still afford a high yield of the desired product.

Concentration: Investigating the effect of reactant concentration on the reaction outcome.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound via a Buchwald-Hartwig type reaction.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 80 | 85 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 80 | 92 |

| 4 | CuI (5) | Phenanthroline (10) | K₂CO₃ | DMF | 120 | 78 |

This table presents hypothetical data for illustrative purposes.

Once optimal laboratory-scale conditions are established, the focus shifts to process efficiency and scalability for potential industrial production. Key considerations include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst without compromising yield and reaction time is a primary goal in process development. acs.org

Reagent Stoichiometry: Adjusting the ratio of reactants to maximize the conversion of the limiting reagent and minimize waste.

Work-up and Purification: Developing a simple and efficient work-up and purification procedure to isolate the product in high purity. This might involve crystallization, distillation, or chromatography.

Safety Assessment: Identifying and mitigating any potential hazards associated with the reaction, especially on a large scale.

The scalability of a reaction like the Buchwald-Hartwig amination is a well-studied area, with established guidelines for transitioning from laboratory to pilot plant and full-scale production. sigmaaldrich.comsigmaaldrich.com These studies often involve detailed kinetic analysis and reaction modeling to ensure consistent and safe operation.

Mechanistic Investigations of Chemical Reactions Involving 2 2 Isopropylphenoxy 4 Methylaniline

Elucidation of Reaction Pathways in 2-(2-Isopropylphenoxy)-4-methylaniline Synthesis

The synthesis of diaryl ethers like this compound typically relies on cross-coupling reactions that form the key carbon-oxygen bond. The two most prominent mechanistic pathways are the Ullmann condensation and the Buchwald-Hartwig amination or etherification.

Ullmann Condensation: This classic, copper-catalyzed method involves the coupling of an aryl halide with a phenol (B47542). wikipedia.orgsynarchive.com For the synthesis of the target molecule, this would involve the reaction of a salt of 2-isopropylphenol (B134262) with an appropriately substituted halo-aminotoluene, such as 2-chloro-4-methylaniline (B104755) or 2-bromo-4-methylaniline (B145976). The reaction is typically performed at high temperatures in a polar solvent. wikipedia.org

The mechanism of the Ullmann condensation is believed to proceed through a copper(I) intermediate. wikipedia.org The reaction initiates with the formation of a copper(I) phenoxide from the phenol. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the final diaryl ether product and regenerates a copper(I) species, which continues the catalytic cycle. Innovations in this method include the use of nano-sized copper catalysts and various ligands to facilitate the reaction under milder conditions. acs.orgnih.gov

Buchwald-Hartwig Etherification/Amination: A more modern approach involves palladium-catalyzed cross-coupling reactions. wikipedia.orgnumberanalytics.comdntb.gov.ua These reactions generally occur under milder conditions and with a broader substrate scope compared to the Ullmann condensation. wikipedia.org Two conceptual routes exist for this synthesis:

C-O Bond Formation: Coupling 2-isopropylphenol with 2-halo-4-methylaniline.

C-N Bond Formation: Coupling 2-(2-isopropylphenoxy)bromobenzene with 4-methylaniline.

The catalytic cycle for Buchwald-Hartwig reactions is well-established. It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the phenol or amine and a base-mediated deprotonation. The final step is reductive elimination, which forms the desired C-O or C-N bond and regenerates the active Pd(0) catalyst. numberanalytics.com The choice of phosphine (B1218219) ligands is critical, especially for sterically hindered substrates, with bulky alkylphosphine and ferrocene-based ligands showing high efficacy. wikipedia.orgrsc.orgresearchgate.net

Table 1: Comparison of General Synthesis Methods for Diaryl Ethers

| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |

|---|---|---|

| Catalyst | Copper (Cu) or Copper Salts wikipedia.orgslideshare.net | Palladium (Pd) complexes wikipedia.orgnumberanalytics.com |

| Typical Ligands | N,N-dimethylglycine, Diamines wikipedia.orgorganic-chemistry.org | Bulky Phosphines (e.g., DPPF, BINAP) wikipedia.org |

| Reaction Temp. | High (often >150°C) wikipedia.org | Milder (often <120°C) acs.orgwikipedia.org |

| Substrate Scope | Less tolerant, often requires activated aryl halides wikipedia.org | Broad, including sterically hindered partners rsc.orgresearchgate.net |

| Base | Strong bases (e.g., K2CO3, Cs2CO3) synarchive.com | Variety of bases (e.g., NaOtBu, carbonates) wikipedia.org |

Electrophilic and Nucleophilic Aromatic Substitution on this compound

Electrophilic Aromatic Substitution (EAS): The reactivity of this compound in EAS is governed by the powerful activating and directing effects of the amino (-NH2) and phenoxy (-OAr) groups. Both are ortho-, para-directing groups that activate the benzene (B151609) ring towards electrophilic attack. wikipedia.orguci.edu

On the Aniline (B41778) Ring: The amino group is one of the strongest activating groups. It will direct incoming electrophiles primarily to the positions ortho and para to it. In this molecule, position 5 (ortho to -NH2) and position 3 (ortho to -NH2) are the most likely sites for substitution. The para position is blocked. The phenoxy group at position 2 also exerts an ortho-, para-directing influence, further activating position 3 and position 5 (meta to the phenoxy group, but activated by the amine).

On the Phenoxy Ring: The ether oxygen also activates the ring, directing substitution to its ortho and para positions. The bulky isopropyl group at the ortho position will provide significant steric hindrance, likely favoring substitution at the other ortho position (position 6') and the para position (position 4').

Given the strong activation by the amino group, reactions like halogenation (e.g., with N-bromosuccinimide) would be expected to proceed rapidly, potentially leading to polysubstitution on the aniline ring. chemicalbook.com For reactions like nitration, the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. uci.edulibretexts.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the unmodified structure of this compound is highly unlikely. NAS reactions require the presence of strong electron-withdrawing groups (which are absent) to stabilize the negatively charged Meisenheimer complex intermediate, and a good leaving group. organic-chemistry.org

A potential, though non-standard, pathway for a substitution that behaves like NAS would be through the generation of a diazonium salt from the primary amino group. Treatment of the aniline with nitrous acid (HONO) would form a diazonium cation (-N2+), which is an excellent leaving group and can be displaced by a wide variety of nucleophiles.

Oxidation and Reduction Mechanisms of this compound

Oxidation Mechanisms: The primary amine of the aniline moiety is the most susceptible site for oxidation. The oxidation of anilines can proceed through several mechanisms, often involving radical intermediates, leading to a variety of products depending on the oxidant and conditions. nih.govopenaccessjournals.com

Aniline Oxidation: The process typically begins with the transfer of an electron from the aniline to the oxidant, forming an aniline radical cation. cdnsciencepub.com This can then lose a proton to form a neutral aminyl radical. These radicals can couple to form dimeric products like azoxybenzenes or can be further oxidized to nitroso and nitro compounds. acs.org Strong oxidizing agents like potassium permanganate (B83412) can convert the amine to a nitro group. openaccessjournals.com Enzymatic oxidation, for instance by horseradish peroxidase, proceeds by the amine donating an electron in the rate-controlling step, followed by simultaneous proton loss. cdnsciencepub.comresearchgate.net

Reduction Mechanisms: The parent molecule is generally resistant to reduction under mild conditions. The aromatic rings and the ether linkage are quite stable. jsynthchem.com

Reduction of Aromatic Rings: Reduction of the benzene rings would require harsh conditions, such as catalytic hydrogenation at high pressures and temperatures or a Birch reduction using an alkali metal in liquid ammonia (B1221849).

Reductive Cleavage of the Ether Bond: While the diaryl ether bond is robust, it can be cleaved under specific reductive conditions. For example, transition-metal-free protocols using silanes (like triethylsilane) in combination with a base have been shown to rupture the C-O bond in aromatic ethers. researchgate.net

Photochemical and Thermal Transformation Pathways of this compound

Photochemical Transformations: Diaryl ethers are known to undergo photochemical reactions, primarily involving the cleavage of the C-O ether bond. nih.gov Upon UV irradiation, the molecule can be excited to a higher energy state. This can lead to the formation of a radical cation and subsequent C-O bond scission. nih.govacs.org For example, uranyl-photocatalyzed hydrolysis of diaryl ethers proceeds via a single electron transfer (SET) from the ether to the excited uranyl cation, leading to a radical cation that ultimately results in bond cleavage. nih.govacs.org Diarylethenes, a class of photochromic compounds, demonstrate reversible photocyclization, toggling between open and closed isomers under different wavelengths of light, a process that can be influenced by the electronic nature of substituents. nih.gov

Thermal Transformations: Diaryl ethers are generally thermally stable. jsynthchem.com However, at very high temperatures, thermal decomposition can occur, typically initiated by the cleavage of the weakest bonds. The C-O ether bond is a likely point of initial fragmentation. Studies on the thermal decomposition of aryldiazo alkyl ethers have shown the formation of aryl radicals as intermediates. rsc.org Under hydrothermal (high-temperature water) conditions, diaryl ether linkages can undergo hydrolysis and direct elimination pathways. acs.orghkbu.edu.hk The presence of substituents on the aromatic rings can influence the decomposition temperature and reaction pathways. hkbu.edu.hk

Conformational Dynamics and Isomerization Processes

The three-dimensional structure and flexibility of this compound are defined by rotation around its single bonds, particularly the two C-O-C ether bonds. The interconversion between different spatial arrangements (conformers) is a key aspect of its chemistry.

Conformational Dynamics: The relative orientation of the two aromatic rings is determined by the dihedral angles of the C-O-C-C bonds. The presence of the bulky isopropyl group ortho to the ether linkage creates significant steric hindrance. This will heavily influence the preferred conformation, likely forcing the two rings into a skewed, non-planar arrangement to minimize steric clash. This phenomenon is well-documented in substituted diaryl ethers and diarylamines, where bulky ortho substituents create high energy barriers to rotation. lookchem.combris.ac.uk

Rotational Barriers and Isomerization: The energy required to rotate one ring relative to the other is known as the rotational barrier. In highly substituted diaryl ethers, these barriers can be substantial, leading to the existence of stable rotational isomers, or atropisomers. researchgate.net If the substitution pattern is asymmetric, these atropisomers can be chiral. For this compound, the key rotational processes would be rotation about the C(aniline)-O bond and the C(phenol)-O bond. The energy barriers for these rotations can be experimentally determined using techniques like variable temperature NMR spectroscopy or computationally modeled. lookchem.comacs.org Studies on similar hindered ethers show that replacing a smaller ortho substituent (like methyl) with a larger one (like isopropyl) significantly increases the rotational barrier and the half-life for racemization of chiral conformers. bris.ac.uk

Table 2: Factors Influencing Rotational Barriers in Diaryl Systems

| Factor | Influence on Rotational Barrier | Rationale |

|---|---|---|

| Ortho-Substituent Size | Increases barrier | Larger groups cause greater steric repulsion in the planar transition state of rotation. bris.ac.uk |

| Heteroatom Hybridization | Modulates barrier | The hybridization of the bridge atom (e.g., N in amines, O in ethers) affects bond angles and electronic contributions. acs.org |

| Intramolecular H-Bonding | Can increase barrier | Can lock the conformation, making rotation more difficult. bris.ac.uk |

| Aromaticity | Can lower barrier | If charge separation during rotation leads to stable aromatic systems in each ring, rotation is facilitated. youtube.com |

Spectroscopic Characterization and Structural Elucidation of 2 2 Isopropylphenoxy 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to establish through-bond atomic connections.

¹H and ¹³C NMR Data Analysis

The ¹H NMR spectrum for 2-(2-Isopropylphenoxy)-4-methylaniline is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would be complex, featuring signals for the seven protons distributed across the two substituted benzene (B151609) rings. The aliphatic region would contain signals for the methyl and isopropyl groups. The amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H data, showing a signal for each unique carbon atom. The structure contains 16 carbon atoms, and due to molecular asymmetry, 16 distinct signals are anticipated. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons, and carbons bonded to heteroatoms (oxygen and nitrogen).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~148.0 |

| 2 | - | ~125.0 |

| 3 | ~6.7 (d) | ~118.0 |

| 4 | - | ~130.0 |

| 5 | ~6.9 (dd) | ~128.0 |

| 6 | ~6.6 (d) | ~120.0 |

| 7 | ~3.5 (br s, 2H) | - |

| 8 | ~2.2 (s, 3H) | ~20.5 |

| 1' | - | ~152.0 |

| 2' | - | ~135.0 |

| 3' | ~7.2 (d) | ~127.0 |

| 4' | ~7.0 (t) | ~124.0 |

| 5' | ~7.1 (t) | ~126.0 |

| 6' | ~6.8 (d) | ~117.0 |

| 7' | ~3.2 (sept, 1H) | ~27.0 |

| 8' | ~1.2 (d, 6H) | ~22.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the connectivity between the different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations would include those between adjacent aromatic protons on both the 4-methylaniline and 2-isopropylphenoxy rings. A strong correlation would also be observed between the methine proton and the two methyl groups of the isopropyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal. For example, the singlet at ~2.2 ppm would correlate with the carbon signal at ~20.5 ppm, confirming its assignment as the methyl group at position 4.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and formula of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with high precision. For this compound, with a molecular formula of C₁₆H₁₉NO, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement confirming this exact mass would validate the elemental composition of the synthesized molecule.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₁₆H₁₉NO | [M+H]⁺ | 242.15394 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce daughter ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. Key fragmentations for this compound would likely involve the cleavage of the ether bond and the loss of the isopropyl group.

Table 3: Plausible MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 242.15 | 199.10 | C₃H₇ | Loss of the isopropyl radical from the molecular ion. |

| 242.15 | 122.09 | C₈H₈O | Cleavage of the ether bond, retaining the 4-methylaniline moiety. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3450–3300 | N-H (amine) | Symmetric & Asymmetric Stretching |

| 3100–3000 | C-H (aromatic) | Stretching |

| 2970–2850 | C-H (aliphatic) | Stretching |

| 1620–1580 | C=C (aromatic) | Ring Stretching |

| 1515 | N-H | Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The two aromatic rings in the molecule act as chromophores. The presence of the electron-donating amino group and the ether oxygen would be expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene. The spectrum would likely show one or more strong absorption bands in the UV region.

Table 5: Predicted UV-Visible Absorption Data

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~240 nm | π → π* | Phenyl rings |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a solid-state crystalline sample. For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous data on its molecular conformation, including critical bond lengths, bond angles, and torsion angles.

Table 1: Illustrative Crystallographic Data Table for this compound This table is a hypothetical representation of typical data obtained from X-ray crystallographic analysis and is not based on experimental results for this specific compound.

| Parameter | Example Value |

| Chemical Formula | C₁₆H₁₉NO |

| Formula Weight | 241.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(1) |

| b (Å) | 8.912(3) |

| c (Å) | 14.567(2) |

| α (°) | 90 |

| β (°) | 105.3(1) |

| γ (°) | 90 |

| Volume (ų) | 1543.2(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.038 |

Theoretical and Computational Chemistry Studies on 2 2 Isopropylphenoxy 4 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. umn.edu By calculating the electron density, DFT can elucidate a molecule's geometry, energy levels, and reactivity. For 2-(2-isopropylphenoxy)-4-methylaniline, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can determine key electronic properties. researchgate.netnih.gov

These calculations yield insights into the molecule's Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of HOMO are associated with the molecule's ability to donate electrons, indicating sites prone to electrophilic attack. Conversely, the LUMO's energy and location suggest regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their role as potential hydrogen bond acceptors, while the amine protons would exhibit positive potential. researchgate.net Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from DFT calculations, providing a quantitative measure of the molecule's reactivity. semanticscholar.org

Table 1: Representative DFT-Calculated Electronic Properties for a Phenoxyaniline (B8288346) Derivative This table presents hypothetical data for a molecule structurally similar to this compound to illustrate typical DFT outputs.

| Parameter | Calculated Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -5.87 | eV | Electron-donating ability |

| LUMO Energy | -0.98 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.89 | eV | Chemical reactivity/stability |

| Dipole Moment | 2.15 | Debye | Molecular polarity |

| Chemical Hardness (η) | 2.45 | eV | Resistance to change in electron configuration |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

The flexibility of this compound, particularly around the ether linkage and the isopropyl group, results in numerous possible three-dimensional arrangements or conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods ideal for exploring this conformational landscape. nih.govnih.gov

Molecular mechanics uses classical physics-based "force fields" to calculate the potential energy of a molecule as a function of its geometry (bond lengths, angles, and torsions). youtube.com By systematically rotating the flexible bonds of this compound and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This analysis helps identify low-energy, stable conformations and the energy barriers between them. youtube.com

Table 2: Example Torsional Angle Analysis for a Diaryl Ether Linkage This table illustrates how conformational preferences around the key C-O-C-C dihedral angles in a diaryl ether structure could be analyzed.

| Dihedral Angle (φ) | Energy (kcal/mol) | Relative Population (%) | Conformation Type |

|---|---|---|---|

| 0° | 5.2 | <1 | Eclipsed (High Energy) |

| 60° | 1.1 | 25 | Gauche |

| 120° | 2.8 | 5 | Partially Eclipsed |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build mathematical models that correlate a molecule's structural features with its physicochemical properties. mdpi.com The fundamental goal of QSPR is to predict properties for new or unsynthesized compounds based on their molecular structure alone. mdpi.comresearchgate.net

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. The process involves several steps:

Data Set Compilation : Gathering a set of structurally diverse but related compounds (e.g., other substituted anilines or diaryl ethers) with known experimental values for the property of interest.

Descriptor Calculation : For each molecule in the set, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment from DFT). researchgate.netresearchgate.net

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that best links the descriptors to the property. researchgate.netabechem.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. researchgate.net

Once a validated QSPR model is established, the descriptors for this compound can be calculated and fed into the model to predict its properties without the need for experimental measurement.

Reaction Mechanism Prediction and Transition State Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound. A common route to diaryl ethers is the Ullmann condensation or related copper-catalyzed cross-coupling reactions. organic-chemistry.orgbeilstein-journals.org DFT calculations can be employed to explore the proposed reaction pathways for its synthesis. nih.gov

This involves:

Mapping the Reaction Coordinate : The geometries of reactants, intermediates, transition states, and products along a proposed reaction pathway are optimized.

Locating Transition States (TS) : The transition state is the highest energy point on the reaction pathway. Computational methods can locate this saddle point on the potential energy surface. Verifying the TS involves frequency calculations, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies : The energy difference between the reactants and the transition state gives the activation energy barrier. Comparing the activation energies of different possible pathways can reveal the most likely reaction mechanism. nih.gov

For the synthesis of this compound, computational studies could clarify the role of the catalyst (e.g., copper), the effect of different leaving groups on the aryl halide, and the influence of the base used in the reaction. nih.govnih.gov This provides a molecular-level understanding that can be used to optimize reaction conditions for higher yields. organic-chemistry.org

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. uomisan.edu.iq This method is fundamental in rational drug design for understanding how a molecule like this compound might interact with a biological target. nih.govresearchgate.net

The process involves:

Preparation : Obtaining or modeling the 3D structures of both the ligand (this compound) and the target macromolecule.

Docking Simulation : A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. mdpi.com

Scoring : Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. ijcce.ac.ir

The results of a docking study provide mechanistic insights into the specific interactions that stabilize the ligand-protein complex. arxiv.org For this compound, this could include identifying key amino acid residues in the binding pocket that form hydrogen bonds (e.g., with the -NH2 or ether oxygen), hydrophobic interactions (with the aromatic rings and isopropyl group), or pi-pi stacking interactions. nih.gov While standard docking provides a good initial prediction, more advanced and computationally intensive methods like Free Energy Perturbation (FEP) can offer more accurate predictions of binding affinity. columbia.edu These predictions are crucial for prioritizing compounds for further experimental testing. arxiv.orgarxiv.org

Table 3: Representative Molecular Docking Results for a Ligand in a Protein Binding Site This table illustrates typical outputs from a molecular docking simulation, showing the predicted binding energy and key interactions for a hypothetical ligand-protein complex.

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | A more negative value suggests stronger binding. |

| Hydrogen Bonds | 2 | Amine group with SER-350; Ether oxygen with TYR-210 |

| Hydrophobic Interactions | 5 | Isopropyl group with LEU-115, VAL-120; Phenyl ring with PHE-345 |

| Pi-Pi Stacking | 1 | Aniline (B41778) ring with HIS-401 |

Structure Activity Relationship Sar Studies of 2 2 Isopropylphenoxy 4 Methylaniline and Its Analogs

Systematic Structural Modifications of the 2-(2-Isopropylphenoxy)-4-methylaniline Core

SAR studies for compounds centered around the phenoxyaniline (B8288346) core typically involve systematic modifications to three key regions: the aniline (B41778) ring, the phenoxy ring, and the bridging ether linkage. The goal is to probe the chemical space around the lead compound to identify which structural features are essential for activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.

For a molecule like this compound, a systematic SAR campaign would explore:

Modifications of the Aniline Ring:

Position of the Amine Group: The ortho-position of the amine in the parent structure is a key feature. Shifting it to the meta or para positions would create new analogs (3-phenoxyaniline, 4-phenoxyaniline) to assess the importance of this specific arrangement for target binding.

Substituents on the Aniline Ring: The methyl group at the 4-position would be a primary target for modification. Researchers would likely replace it with a variety of other groups to probe steric and electronic effects. This could include small alkyl groups (ethyl, propyl), halogens (fluoro, chloro), electron-withdrawing groups (nitro, cyano), and electron-donating groups (methoxy).

Modifications of the Phenoxy Ring:

The Isopropyl Group: The size and position of the isopropyl group are critical. Studies on analogous series often explore moving this substituent to the meta or para positions. Additionally, replacing it with other alkyl groups of varying sizes (e.g., methyl, t-butyl) or with different electronic properties (e.g., methoxy, trifluoromethyl) can reveal important insights into the binding pocket's characteristics. nih.gov In a study of WB4101 analogues, ortho-substituents on the phenoxy moiety were systematically varied to probe their interaction with adrenoceptors. nih.govnih.gov

Disubstitution: Introducing a second substituent on the phenoxy ring can further refine the molecule's fit and interaction with its target. nih.gov

Modifications to the Ether Linkage:

Replacement of the Oxygen Atom: A common strategy in medicinal chemistry is to replace the ether oxygen with other atoms or functional groups to alter the molecule's conformational flexibility and hydrogen bonding capacity. In a study on 1,3,5-triazine (B166579) derivatives, replacing the ether oxygen with sulfur (a thioether) or selenium was found to be beneficial for affinity and antagonist activity at the 5-HT6 receptor. nih.gov Conversely, introducing a sulfonyl (SO2) group drastically decreased affinity, a finding that was later rationalized through molecular docking studies. nih.gov

These systematic modifications generate a library of related compounds, whose biological activities are then compared to the parent molecule to build a comprehensive SAR profile.

Table 1: Representative Analogs for SAR Study

| Compound Name | Modification from Parent Structure | Rationale for Synthesis |

|---|---|---|

| 3-(2-Isopropylphenoxy)-4-methylaniline | Isomeric shift of the amine group | To assess the importance of the ortho-amino configuration. |

| 2-(2-Isopropylphenoxy)-aniline | Removal of the 4-methyl group | To determine the contribution of the methyl group to activity. |

| 2-(2-Isopropylphenoxy)-4-chloroaniline | Replacement of methyl with chloro | To probe electronic effects at the 4-position. |

| 2-(4-Isopropylphenoxy)-4-methylaniline | Isomeric shift of the isopropyl group | To evaluate the steric and hydrophobic requirements of the binding pocket. |

| 2-(2-tert-Butylphenoxy)-4-methylaniline | Replacement of isopropyl with tert-butyl | To explore the tolerance for larger alkyl groups at the ortho position. nih.gov |

| 2-(2-Methoxyphenoxy)-4-methylaniline | Replacement of isopropyl with methoxy | To investigate the effect of an electron-donating, polar group. nih.gov |

Correlation of Structural Features with Specific Biological Interaction Mechanisms (e.g., Enzyme Binding)

The data generated from systematic modifications are meaningful only when correlated with biological activity. For enzyme inhibitors, this involves determining how structural changes affect binding affinity (often measured as IC50 or Ki values).

In a series of diaryl ether inhibitors designed to target InhA, an enzyme essential for Mycobacterium tuberculosis, X-ray crystallography revealed that the compounds bind in a specific pocket of the enzyme. nih.gov The diaryl ether moiety was shown to make crucial hydrophobic contacts within the active site. This structural insight allows researchers to rationalize the observed SAR. For example, if a larger substituent like a tert-butyl group at the ortho-position of the phenoxy ring decreases activity compared to an isopropyl group, it could indicate a steric clash with an amino acid residue in the enzyme's binding pocket.

Similarly, in studies of ketamine analogs, modifications to the aromatic ring were directly correlated with their anesthetic and analgesic properties, which are believed to be mediated by interaction with the NMDA receptor. mdpi.com The position of substituents on the phenyl ring had a significant impact on activity, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com

In the case of 1,3,5-triazine derivatives targeting the 5-HT6 serotonin (B10506) receptor, the 2-isopropyl-5-methylphenyl derivative was identified as the most potent antagonist (Ki = 11 nM). nih.gov This highlights the specific favorable interactions that this substitution pattern has within the receptor's binding site. The dramatic loss of affinity upon replacing the ether oxygen with a sulfonyl group was explained at a molecular level through docking studies, which likely showed an unfavorable electrostatic or steric interaction. nih.gov

These examples demonstrate a fundamental principle of SAR: changes in a molecule's structure directly influence its three-dimensional shape and electronic distribution, which in turn dictates how it fits and interacts with the unique topology and chemical environment of a biological target's binding site.

Pharmacophore Modeling and Lead Optimization (focused on molecular interactions)

Pharmacophore modeling is a powerful computational technique that distills the complex SAR data into a simple, three-dimensional map of the essential chemical features required for biological activity. A pharmacophore model for the this compound scaffold would likely identify key features such as:

A hydrogen bond donor (the aniline -NH2 group).

A hydrogen bond acceptor (the ether oxygen).

Two aromatic rings providing specific hydrophobic and/or π-π stacking interactions.

A hydrophobic region corresponding to the isopropyl group.

This model serves as a blueprint for lead optimization. For instance, in the development of inhibitors for the enzyme Pin1, a structure-based pharmacophore model was generated from the co-crystallized ligand. frontiersin.org This model, which included specific features within the active site, was then used to screen a database of natural products to find new compounds that matched the required 3D arrangement of interaction points. frontiersin.org

Similarly, pharmacophore models have been successfully derived from DNA-encoded chemical libraries (DECLs) to identify inhibitors of Tankyrase 1. nih.gov These models, based on the structural features of known active compounds, were used in combination with docking to screen for new, potent inhibitors beyond the chemical space of the original library. nih.gov A successful pharmacophore model can guide the design of new analogs that not only retain the key interacting features but also possess improved properties. For example, if the model indicates an unoccupied space in the binding pocket, medicinal chemists can design analogs with substituents that extend into this region to form new, favorable interactions, potentially increasing potency.

The process is iterative: new, optimized compounds are synthesized based on the pharmacophore model, their activity is tested, and the results are used to refine the model further. This cycle of design, synthesis, and testing is the essence of lead optimization.

Computational SAR and QSAR Studies for Predictive Modeling

Computational chemistry offers powerful tools to quantify and predict the relationship between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a key technique in this domain.

A QSAR model for a series of this compound analogs would be built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity. These descriptors can encode various molecular properties:

Electronic Descriptors: Such as the partial charge on specific atoms or the dipole moment.

Steric Descriptors: Such as molecular volume or the surface area of substituents.

Hydrophobic Descriptors: Such as the partition coefficient (logP).

Topological Descriptors: Which describe molecular branching and connectivity.

For example, a QSAR study on a series of phenoxy analogues of the α1-adrenoceptor antagonist WB4101 found a very good correlation for α1a affinity. nih.gov A significant parabolic relationship was discovered between the affinity and the volume of the two ortho substituents, suggesting an optimal size for substituents at this position for maximal binding. nih.gov In another study, a QSAR model for piperine (B192125) analogs as bacterial efflux pump inhibitors was developed using descriptors like the partial negative surface area and the heat of formation, resulting in a statistically significant model. researchgate.net

These models, once validated, can be used to predict the activity of virtual or yet-to-be-synthesized compounds. This predictive power allows researchers to prioritize which analogs to synthesize, saving significant time and resources. By focusing on compounds predicted to have high activity, the efficiency of the drug discovery or chemical development process is greatly enhanced. Computational methods are now integral to modern SAR studies, providing insights that complement and guide experimental work. nih.gov

Synthesis and Academic Study of Derivatives of 2 2 Isopropylphenoxy 4 Methylaniline

Derivatization at the Aniline (B41778) Nitrogen and Aromatic Rings

The aniline functional group and the two aromatic rings are primary sites for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the electronic and steric properties of the molecule.

Derivatization at the Aniline Nitrogen:

The nitrogen atom of the aniline moiety is a key site for modifications such as acylation, alkylation, and sulfonylation. These reactions are fundamental in organic synthesis and allow for the introduction of diverse functionalities.

N-Acylation: The reaction of 2-(2-isopropylphenoxy)-4-methylaniline with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This transformation is typically high-yielding and can be used to introduce a variety of acyl groups.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through reactions with alkyl halides. However, these reactions can sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved using reductive amination or by employing modern catalytic methods that offer greater selectivity.

N-Sulfonylation: The synthesis of sulfonamides is readily accomplished by reacting the parent aniline with sulfonyl chlorides in the presence of a base. This reaction is generally robust and provides access to a class of compounds with distinct chemical properties.

Illustrative Data for N-Derivatization:

| Derivative Name | Reagents and Conditions | Yield (%) |

| N-Acetyl-2-(2-isopropylphenoxy)-4-methylaniline | Acetic anhydride, pyridine, room temperature | 95 |

| N-Benzoyl-2-(2-isopropylphenoxy)-4-methylaniline | Benzoyl chloride, triethylamine, CH₂Cl₂, 0 °C to rt | 92 |

| N-Ethyl-2-(2-isopropylphenoxy)-4-methylaniline | Ethyl iodide, K₂CO₃, DMF, 60 °C | 75 (mono-alkylated) |

| N-(4-Toluenesulfonyl)-2-(2-isopropylphenoxy)-4-methylaniline | p-Toluenesulfonyl chloride, pyridine, 0 °C to rt | 90 |

Note: The data in this table is illustrative and based on general laboratory procedures for the derivatization of anilines.

Derivatization of the Aromatic Rings:

Electrophilic aromatic substitution reactions provide a direct route to functionalize the benzene (B151609) rings. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The positions of substitution are influenced by the activating and directing effects of the amino and phenoxy groups.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and side reactions.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic rings can be performed using Friedel-Crafts conditions, although the presence of the basic aniline nitrogen can complicate these reactions by complexing with the Lewis acid catalyst. Protection of the amino group is often necessary.

Representative Data for Aromatic Ring Derivatization:

| Derivative Name | Reagents and Conditions | Major Isomer(s) |

| 5-Bromo-2-(2-isopropylphenoxy)-4-methylaniline | NBS, CH₃CN, room temperature | 5-bromo |

| 5-Nitro-2-(2-isopropylphenoxy)-4-methylaniline | HNO₃, H₂SO₄, 0 °C | 5-nitro |

| 5-Acetyl-2-(2-isopropylphenoxy)-4-methylaniline (from N-acetyl protected precursor) | Acetyl chloride, AlCl₃, CS₂ | 5-acetyl |

Note: The data presented is hypothetical and illustrates expected outcomes based on established principles of electrophilic aromatic substitution on substituted anilines.

Modification of the Phenoxy Moiety

The phenoxy portion of the molecule offers additional opportunities for structural diversification. Modifications can be targeted at the isopropyl group or the aromatic ring itself.

Functionalization of the Isopropyl Group: The benzylic protons of the isopropyl group are susceptible to radical halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functional groups. Oxidation of the isopropyl group can lead to the corresponding alcohol or ketone.

Electrophilic Substitution on the Phenoxy Ring: Similar to the aniline ring, the phenoxy ring can undergo electrophilic aromatic substitution reactions. The regioselectivity will be directed by the ortho-para directing isopropyl group and the deactivating ether linkage.

Introduction of Heterocyclic Rings and Functional Groups

The aniline functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic rings.

Benzimidazole (B57391) Synthesis: Condensation of this compound with carboxylic acids or their derivatives, such as orthoesters, under acidic conditions can yield benzimidazole derivatives.

Quinoline (B57606) Synthesis: The Skraup reaction, which involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent, can be employed to construct a quinoline ring fused to the aniline moiety.

Illustrative Synthetic Pathways to Heterocyclic Derivatives:

| Heterocycle | Synthetic Method | Key Reagents |

| Benzimidazole | Phillips condensation | Formic acid or Trimethyl orthoformate |

| Quinoline | Skraup synthesis | Glycerol, H₂SO₄, Nitrobenzene |

Note: These are established methods for the synthesis of these heterocycles from anilines.

Exploration of Stereoisomers and Enantioselective Synthesis (if applicable)

The parent molecule, this compound, is achiral. However, the introduction of a chiral center or the creation of atropisomers through derivatization can lead to stereoisomers.

Atropisomers: If bulky substituents are introduced at the positions ortho to the ether linkage, restricted rotation around the C-O bonds could lead to the formation of stable atropisomers. The synthesis and separation of such isomers would require specialized techniques.

Introduction of Chiral Centers: Derivatization of the molecule, for instance, at the aniline nitrogen with a chiral acylating agent, would result in diastereomers that could potentially be separated by chromatography. Asymmetric synthesis methodologies could also be employed to selectively produce one enantiomer of a chiral derivative.

Approaches to Chiral Derivatives:

| Method | Description |

| Chiral Resolution | Separation of a racemic mixture of a chiral derivative using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by forming diastereomeric salts with a chiral resolving agent. |

| Asymmetric Synthesis | The use of chiral catalysts or auxiliaries to stereoselectively synthesize a single enantiomer of a chiral derivative. |

Chemical Biology Applications of this compound Derivatives (focused on probes, not drugs)

Derivatives of this compound can be designed as chemical probes to study biological systems. These probes are valuable tools for identifying and characterizing protein targets and for imaging biological processes.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, fluorescent probes can be created. These probes can be used in fluorescence microscopy and other fluorescence-based assays to visualize the localization and dynamics of their biological targets.

Photoaffinity Probes: The incorporation of a photoreactive group, such as a diazirine or a benzophenone, allows for the creation of photoaffinity probes. Upon photoactivation, these probes can covalently crosslink to their target proteins, enabling their identification and the mapping of binding sites.

Design of Chemical Biology Probes:

| Probe Type | Key Feature | Application |

| Fluorescent Probe | Covalently attached fluorescent dye (e.g., fluorescein, rhodamine). | Live-cell imaging, fluorescence polarization assays. |

| Photoaffinity Probe | Contains a photoreactive group (e.g., diazirine, benzophenone) and often a reporter tag (e.g., biotin, alkyne). | Target identification, binding site mapping. |

Catalytic Applications of 2 2 Isopropylphenoxy 4 Methylaniline and Its Complexes

2-(2-Isopropylphenoxy)-4-methylaniline as a Ligand in Homogeneous Catalysis

As a ligand, this compound possesses both a coordinating aniline (B41778) group and a bulky isopropylphenoxy substituent, which could influence the steric and electronic properties of a metal center.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving aniline-type ligands is a well-established area of coordination chemistry. Typically, the aniline derivative is reacted with a suitable metal precursor, often a metal salt, in an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to ensure the formation of the desired complex.

For this compound, a general synthetic approach would involve the reaction of the compound with various transition metal salts (e.g., of copper, cobalt, nickel, zinc) in a solvent like ethanol. mdpi.com The mixture would likely be heated under reflux to facilitate the coordination of the ligand to the metal ion. mdpi.com The resulting metal complexes would then be isolated and purified through techniques such as filtration and washing. mdpi.com

Characterization of the synthesized complexes would be crucial to determine their structure and properties. Standard analytical techniques that would be employed include:

Infrared (IR) Spectroscopy: To identify the coordination of the aniline nitrogen to the metal center, evidenced by shifts in the N-H stretching frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its arrangement around the metal ion.

Elemental Analysis: To confirm the empirical formula of the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex.

A hypothetical data table for the synthesis of such complexes is presented below:

| Metal Salt Precursor | Ligand | Solvent | Reaction Conditions | Proposed Complex Formula |

| CuCl₂·2H₂O | This compound | Ethanol | Reflux, 8h | [Cu(L)₂Cl₂] |

| Co(OAc)₂·4H₂O | This compound | Methanol (B129727) | Stirring, RT, 12h | [Co(L)₂(OAc)₂] |

| PdCl₂(PhCN)₂ | This compound | Dichloromethane (B109758) | Stirring, RT, 4h | [Pd(L)₂Cl₂] |

| Ni(NO₃)₂·6H₂O | This compound | Acetonitrile | Reflux, 6h | [Ni(L)₂(NO₃)₂] |

Mechanistic Investigations of Catalytic Cycles (e.g., Hydrogenation, Oxidation)

Once synthesized, the catalytic activity of metal complexes with the this compound ligand could be investigated in various organic transformations, such as hydrogenation and oxidation reactions. Mechanistic studies are fundamental to understanding the role of the catalyst and optimizing reaction conditions.

For a hypothetical hydrogenation reaction , the catalytic cycle might involve the following general steps:

Activation of the Catalyst: The precatalyst complex would react with hydrogen to form an active metal-hydride species.

Substrate Coordination: The olefin substrate would coordinate to the metal center.

Migratory Insertion: The coordinated olefin would insert into the metal-hydride bond, forming a metal-alkyl intermediate.

Reductive Elimination: The metal-alkyl intermediate would react with another molecule of hydrogen to release the hydrogenated product and regenerate the active catalyst.

For a potential oxidation reaction , such as the oxidation of an alkene, the mechanism could be more complex and might involve high-valent metal-oxo species. nih.gov Techniques such as in-situ spectroscopy (NMR, IR) and kinetic studies would be employed to probe the reaction mechanism and identify key intermediates. Isotope labeling studies could also provide valuable insights into the bond-forming and bond-breaking steps of the catalytic cycle. nih.gov

Enantioselective Catalysis (if chiral forms are used)

If a chiral version of this compound were to be synthesized, its metal complexes could be explored as catalysts for enantioselective reactions. The development of methods for the catalytic enantioselective synthesis of chiral molecules is a significant area of research. researchgate.netnih.gov The inherent chirality of the ligand could induce asymmetry in the coordination sphere of the metal, leading to the preferential formation of one enantiomer of the product. nih.gov

The success of enantioselective catalysis would depend on the design of the chiral ligand and its ability to effectively transfer stereochemical information to the substrate during the catalytic cycle. The bulky isopropylphenoxy group could play a crucial role in creating a specific chiral environment around the metal center.

Applications in Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, the immobilization of catalysts onto solid supports is a widely used strategy. rsc.org

Immobilization Strategies for this compound Derivatives on Solid Supports

Derivatives of this compound could be functionalized to enable their attachment to solid supports such as silica, alumina, or polymers. rsc.org Common immobilization strategies include:

Covalent Attachment: Introducing a reactive functional group (e.g., a siloxy ether, a carboxylic acid) onto the ligand that can form a covalent bond with the support material.

Adsorption: Physisorption or chemisorption of the metal complex onto the surface of the support.

Encapsulation: Trapping the complex within the pores of a porous material.

The choice of immobilization method would depend on the nature of the support and the desired stability and reactivity of the resulting heterogeneous catalyst. uni-regensburg.de

Performance Evaluation in Various Catalytic Transformations

The performance of the immobilized catalyst would be evaluated in various catalytic reactions. Key performance indicators include:

Activity: The rate at which the catalyst converts reactants into products.

Selectivity: The ability of the catalyst to produce the desired product over side products.

Stability and Reusability: The ability of the catalyst to maintain its activity over multiple reaction cycles.

A hypothetical performance evaluation of an immobilized catalyst is presented in the table below for a generic cross-coupling reaction:

| Entry | Support | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reusability (5 cycles) |

| 1 | Silica | 1.0 | 12 | 95 | >99 | Maintained >90% activity |

| 2 | Alumina | 1.0 | 12 | 88 | 95 | Decreased to 75% activity |

| 3 | Polystyrene | 0.5 | 24 | 92 | 98 | Maintained >88% activity |

No Direct Evidence of Organocatalytic Roles for this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available research detailing the organocatalytic applications of the chemical compound this compound.

Organocatalysis, a significant and rapidly evolving field within organic chemistry, utilizes small organic molecules to accelerate chemical reactions. While aniline derivatives, in general, are known to participate in various organocatalytic transformations, often as precursors or in conjunction with other catalysts, specific studies focusing on the catalytic activity of this compound itself are absent from the current body of scientific literature.

However, without experimental data, any discussion of its specific organocatalytic roles, the types of reactions it might catalyze, its efficiency, or potential reaction mechanisms would be purely speculative. Authoritative and scientifically accurate reporting, as mandated for this article, requires a foundation of peer-reviewed research, which in this case, is not available.

General research into aniline derivatives in organocatalysis has shown their utility in reactions such as:

Asymmetric Michael additions

Aldol reactions

Mannich reactions

Friedel-Crafts alkylations

These reactions are often catalyzed by a chiral acid, such as a phosphoric acid, which protonates the aniline derivative to form a reactive species. The specific steric and electronic environment of the aniline derivative can then influence the enantioselectivity of the transformation.

It is conceivable that this compound could be investigated for similar applications in the future. Researchers might explore its potential as a bulky amine catalyst or as a precursor to more complex organocatalytic structures. Nevertheless, until such studies are conducted and their results published, a detailed and evidence-based account of its organocatalytic roles cannot be provided.

Therefore, the section on the "Organocatalytic Roles of this compound" cannot be developed with the required scientific rigor and detail at this time.

Materials Science Research Involving 2 2 Isopropylphenoxy 4 Methylaniline

Incorporation of 2-(2-Isopropylphenoxy)-4-methylaniline into Polymeric Architectures

The primary amine group of this compound allows it to serve as a monomer in polycondensation reactions, enabling its integration into high-performance polymer backbones such as those of aromatic polyamides and polyimides. The inclusion of the bulky isopropylphenoxy side group is a strategic approach to disrupt chain packing, which can significantly enhance the solubility and processability of otherwise rigid and intractable polymers.

Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. nih.govresearchgate.net However, their strong intermolecular hydrogen bonding often leads to poor solubility, complicating their processing. researchgate.net By synthesizing polyamides using diamines like this compound, researchers can introduce bulky side chains that sterically hinder close packing of the polymer chains. This disruption typically improves solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) without drastically compromising thermal properties. researchgate.net The resulting polymers are expected to form tough, flexible films with high glass transition temperatures (Tg) and thermal stability, similar to other aramids featuring bulky substituents. nih.gov

The table below illustrates typical properties of functional aromatic polyamides synthesized from various diamine monomers, providing a benchmark for the expected performance of polymers derived from this compound. nih.govsciensage.info

| Polymer Type | Diamine Monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |

| Polyamide with Phthalazinone | 4-[4-(4-carboxyphenoxy)-naphthyl]-2-(4-carboxyphenyl)phthalazin-1-one based | 0.54–0.69 | 63.9–81.6 | Not Reported | >475 |

| Polyamide with Xanthene Groups | Various Aromatic Diamines | Not Reported | Not Reported | 236–298 | 490–535 (in N2) |

| Polyamide with Quinoxaline | 2,3-bis-p-aminophenylquinoxaline | 0.25–0.30 | Not Reported | Not Reported | >420 |

| Polyamide with Pendant Chains | 4-(4’-carboxyphenoxy)-2-pentadecylbenzoic acid based | Not Reported | Not Reported | Not Reported | Not Reported |

This table is interactive. Data is compiled from research on various functional aromatic polyamides to illustrate typical performance metrics.

Development of Functional Materials with this compound Components

The unique chemical structure of this compound makes it a candidate for developing specialized functional materials. Its amine functionality allows for covalent bonding within a matrix, while the phenoxy and alkyl groups can be tailored to control properties such as hydrophobicity, processability, and responsiveness to external stimuli.

Advanced Composites

In the field of advanced composites, aromatic amines are frequently used as curing agents for epoxy resins. These agents react with the epoxide groups to form a rigid, cross-linked thermoset polymer network. The selection of the amine curing agent is critical as it dictates the final properties of the composite, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.

The incorporation of this compound as a curing agent or as a comonomer in the composite matrix could offer several advantages. The bulky isopropylphenoxy group can increase the free volume within the polymer network, potentially enhancing toughness and impact resistance. Furthermore, the aromatic nature of the compound contributes to high thermal and chemical stability, which is crucial for high-performance applications in aerospace and electronics.

Smart Materials

"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their physical or chemical properties in response to small external triggers. nih.govrsc.org These triggers can include changes in temperature, pH, light, or electric fields. nih.govmdpi.combohrium.com The development of such materials often involves incorporating specific functional groups into the polymer structure that are sensitive to these stimuli.

Polymers containing this compound could be engineered to exhibit smart behavior. For instance, the aniline (B41778) nitrogen is basic and can be protonated at low pH. If this monomer is copolymerized into a hydrogel, this protonation could lead to electrostatic repulsion along the polymer chains, causing the hydrogel to swell. mdpi.com This pH-responsive behavior is a hallmark of many smart polymer systems used in applications like drug delivery and sensors. nih.gov Similarly, modifications to the aromatic rings, such as the introduction of photo-isomerizable groups, could render the materials responsive to light.

Optical, Electronic, and Magnetic Properties of Materials Incorporating this compound

The electronic and optical properties of polymers derived from aniline and its derivatives are of significant interest for applications in electronics, such as sensors and organic light-emitting diodes (OLEDs). Polyaniline, a well-known conducting polymer, has its conductivity and optical properties tuned by doping and by the substitution of groups onto the aniline ring.

When this compound is incorporated into a polymer backbone, such as in a polyaniline copolymer, it is expected to influence these properties significantly. The bulky, non-conductive isopropylphenoxy side group would likely decrease the electrical conductivity compared to unsubstituted polyaniline by hindering the intermolecular charge hopping that is crucial for conduction. This effect is common in substituted polyanilines, where increased steric hindrance disrupts π-orbital overlap between adjacent chains. researchgate.net However, this same structural feature often enhances solubility, allowing for easier processing of the polymer into thin films for electronic devices. researchgate.net

The optical properties, such as UV-visible absorption and photoluminescence, would also be affected. The extended conjugation provided by the phenoxy-aniline structure could shift the absorption and emission spectra, potentially making the material suitable for specific optical applications.